molecular formula C12H13F2NO2 B1475465 2-(3,3-Difluoropiperidin-1-yl)benzoic acid CAS No. 1892827-34-7

2-(3,3-Difluoropiperidin-1-yl)benzoic acid

Cat. No. B1475465
M. Wt: 241.23 g/mol
InChI Key: SBCKJKJRALYELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Difluoropiperidin-1-yl)benzoic acid is a chemical compound that holds immense potential for scientific research. It’s available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

Specific information on the chemical reactions involving 2-(3,3-Difluoropiperidin-1-yl)benzoic acid is not available .

Scientific Research Applications

Fluorescent Probes for Reactive Oxygen Species Detection

A study developed novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS), such as hydroxyl radicals, which are crucial in biological and chemical applications (Setsukinai et al., 2003). These probes could differentiate hROS from other reactive oxygen species, offering tools for studying the roles of hROS in various biological processes.

Synthesis of Fluorinated Piperidines

Research on the synthesis of 4-substituted 3,3-difluoropiperidines, which are valuable in medicinal chemistry as building blocks, has shown successful strategies employing ethyl bromodifluoroacetate and copper powder. This methodology facilitates the establishment of N-protected 3,3-difluoroisonipecotic acid, highlighting the importance of fluorinated gamma-amino acids (Surmont et al., 2010).

Coordination Polymers for Photophysical Properties

The synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids as ligands has been explored, revealing insights into their crystal structures and photophysical properties. These compounds exhibit potential for light harvesting and luminescence applications, showing the versatility of aromatic carboxylic acids in designing materials with desirable optical properties (Sivakumar et al., 2011).

Protecting Groups for Organic Synthesis

The development of the 2-(prenyloxymethyl)benzoyl (POMB) group as a new temporary protecting group for alcohols demonstrates the utility of such derivatives in organic synthesis. This approach provides a strategy for modifying hydroxyl functions with high efficiency, further illustrating the chemical versatility of benzoic acid derivatives (Vatèle, 2005).

Analytical Characterization of Novel Compounds

A novel synthetic cannabimimetic compound was identified and characterized in seized herbal material, showcasing the role of 2-(3,3-Difluoropiperidin-1-yl)benzoic acid derivatives in the analytical detection and characterization of new psychoactive substances. This study underscores the importance of advanced analytical techniques in monitoring emerging drugs (Tsochatzis et al., 2021).

properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-12(14)6-3-7-15(8-12)10-5-2-1-4-9(10)11(16)17/h1-2,4-5H,3,6-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCKJKJRALYELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluoropiperidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Difluoropiperidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(3,3-Difluoropiperidin-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(3,3-Difluoropiperidin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(3,3-Difluoropiperidin-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(3,3-Difluoropiperidin-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(3,3-Difluoropiperidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.